Lower Amine pKa Enables Selective Carboxylic Acid Conjugation at pH ~7 Versus Lysine ε-Amines
The primary aliphatic amine of fluoresceinyl glycine amide exhibits a pKa lower than that of the ε-amino groups of lysine residues (~10.5). This pKa difference permits selective carbodiimide-mediated conjugation to protein carboxyl groups at pH ~7 without requiring high pH conditions that risk protein denaturation or competing lysine reactivity [1]. In contrast, cadaverine-based and other aliphatic amine fluorescent probes (pKa ~10–11) require higher pH for deprotonation and nucleophilic attack, increasing the likelihood of intra- and inter-protein crosslinking side reactions .
| Evidence Dimension | Amine pKa and pH-dependent conjugation selectivity |
|---|---|
| Target Compound Data | pKa of primary amine < ε-lysine pKa (~10.5); reactive at pH ~7 |
| Comparator Or Baseline | Aliphatic amine probes (e.g., cadaverine derivatives): pKa ~10–11; require pH >8.5 for effective reactivity |
| Quantified Difference | Estimated ΔpKa ≥ 2–3 units; operational pH window shifted ~1.5–2 units lower |
| Conditions | Aqueous carbodiimide (EDAC)-mediated protein carboxyl conjugation; qualitative observation from Molecular Probes product development |
Why This Matters
Lower pKa enables robust carboxylic acid labeling under physiological pH, reducing protein aggregation side products and improving conjugate quality for downstream biological assays.
- [1] Haugland, R. (Molecular Probes, Inc.). Labeling carboxylic acids with fluorescein glycine amide – pKa discussion. Bio.net forum post. View Source
